Buphedrone Hydrochloride

Monoamine transporter DAT selectivity Cathinone pharmacology

Buphedrone hydrochloride (α-methylamino-butyrophenone, MABP) is a synthetic substituted cathinone distinguished by an α-ethyl side chain and an N-terminal methyl group. It belongs to the phenethylamine and cathinone chemical classes and was first synthesized in 1928.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 166593-10-8
Cat. No. B587846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuphedrone Hydrochloride
CAS166593-10-8
Synonymsα-methylamino-Butyrophenone; MABP
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)NC.Cl
InChIInChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H
InChIKeyWJQBARDMJLAIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Buphedrone Hydrochloride (CAS 166593-10-8) – A Structurally Distinct α-Ethyl Cathinone Reference Standard


Buphedrone hydrochloride (α-methylamino-butyrophenone, MABP) is a synthetic substituted cathinone distinguished by an α-ethyl side chain and an N-terminal methyl group. It belongs to the phenethylamine and cathinone chemical classes and was first synthesized in 1928 [1]. The hydrochloride salt (CAS 166593-10-8) is commercially supplied as a crystalline solid with a typical purity of ≥98%, a molecular weight of 213.7 g/mol, and demonstrated solubility in DMF, DMSO, and ethanol, making it suitable for use as a certified analytical reference standard in forensic toxicology and pharmacological research . Unlike many cathinone derivatives that display mixed serotonin and dopamine transporter profiles, buphedrone is consistently characterized in the literature as a preferential norepinephrine and dopamine uptake inhibitor with weak serotonergic activity, a profile that fundamentally distinguishes it from prominent in-class alternatives such as mephedrone and butylone [2].

Why Buphedrone Hydrochloride Cannot Be Replaced by Mephedrone, Pentedrone, or Ethcathinone in Controlled Studies


Substituted cathinones exhibit widely divergent pharmacological profiles determined by subtle structural variations, making in-class substitution highly problematic. Buphedrone’s α-ethyl group and N-methyl substitution produce a transporter interaction profile characterized by balanced dopamine–norepinephrine activity with negligible serotonin involvement (DAT/SERT IC50 ratio >10), a selectivity pattern that is functionally opposite to that of mephedrone (ratio ≈1.4) and distinct from the more potent but similarly selective ethcathinone (ratio ≈9.6) [1]. In addition, buphedrone acts as a norepinephrine-releasing agent, whereas pentedrone and N,N-dimethylcathinone are non-releasing uptake inhibitors, meaning that even compounds with comparable DAT/SERT ratios can differ fundamentally in their mechanism of action [2]. Furthermore, metabolic stability, CYP inhibition potency, and hepatotoxic liability vary substantially across the class: buphedrone is approximately six-fold less potent as a CYP2D6 inhibitor than mephedrone (IC50 61.7 µM vs. 10.1 µM), a difference with direct implications for co-administration study design and forensic interpretation [3]. These quantitative disparities demonstrate that buphedrone cannot be generically interchanged with other cathinones without compromising the validity of experimental outcomes.

Buphedrone Hydrochloride Quantitative Differentiation Evidence Guide


DAT-Selective Monoamine Transporter Profile vs. Mephedrone’s Dual Serotonin–Dopamine Activity

Buphedrone demonstrates a highly dopamine transporter (DAT)-selective inhibition profile, with an IC50 of 4.24 µM at DAT and 70 µM at SERT, yielding a DAT/SERT ratio >10 [1]. In direct contrast, mephedrone—the most widely studied cathinone comparator—inhibits DAT and SERT with near-equivalent potency (DAT IC50 3.31 µM; SERT IC50 4.64 µM; DAT/SERT ratio ≈1.4), producing a combined dopamine–serotonin releaser profile mechanistically similar to MDMA rather than to amphetamine [1]. This 7-fold difference in DAT/SERT selectivity means that buphedrone produces a predominantly dopaminergic/noradrenergic stimulus, while mephedrone’s serotonergic component introduces additional effects on mood, thermoregulation, and potential serotonin syndrome risk. This distinction is critical for researchers modeling stimulant-induced dopaminergic neuroadaptation without serotonergic confounds.

Monoamine transporter DAT selectivity Cathinone pharmacology

Norepinephrine Release Capability: A Functional Distinction from Pentedrone and N,N-Dimethylcathinone

Among α-substituted cathinones, compounds can function either as monoamine transporter substrates that induce neurotransmitter release (releasers) or as pure uptake inhibitors (blockers) that do not. Buphedrone is experimentally confirmed to act as a norepinephrine-releasing agent in addition to inhibiting norepinephrine and dopamine uptake [1]. In contrast, structurally related cathinones pentedrone (the α-pentyl analog) and N,N-dimethylcathinone are classified as non-releasing uptake inhibitors at NE and DA transporters [1]. This functional dichotomy exists despite the fact that both buphedrone and pentedrone exhibit similarly high DAT/SERT selectivity ratios (>10). The releasing activity of buphedrone means it actively increases synaptic norepinephrine concentrations rather than merely blocking reuptake, producing a qualitatively different neurochemical signature. For in vitro or in vivo studies where the distinction between transporter substrate and blocker is a key experimental variable, pentedrone cannot serve as a functional substitute for buphedrone despite comparable selectivity ratios.

Norepinephrine release Cathinone mechanism Transporter substrate vs. blocker

6-Fold Lower CYP2D6 Inhibition Potency Compared to Mephedrone: Implications for Drug–Drug Interaction Study Design

Cytochrome P450 2D6 (CYP2D6) is a major hepatic enzyme responsible for metabolizing approximately 25% of clinically used drugs, and its inhibition by co-administered substances is a primary source of adverse drug–drug interactions. In a fluorescence-based CYP2D6 inhibitor screening assay using human liver microsomal preparations, buphedrone demonstrated an IC50 of 61.7 µM against CYP2D6, compared to 10.1 µM for mephedrone, representing an approximately 6-fold lower inhibitory potency [1]. This quantitative difference means that at equimolar concentrations, buphedrone is substantially less likely to produce clinically or experimentally significant CYP2D6-mediated metabolic inhibition. For researchers designing polypharmacy studies, forensic toxicologists interpreting multi-drug intoxication cases, or analytical chemists developing metabolic stability protocols, this lower CYP2D6 liability makes buphedrone a preferred candidate when minimizing cytochrome-mediated confounding is an objective. Notably, neither compound was found to be significantly metabolized as a substrate by the Phase I enzymes in the test system, indicating that both act solely as inhibitors, not substrates, of CYP2D6 [1].

CYP2D6 inhibition Drug–drug interaction Cathinone metabolism

Lower Hepatotoxic Liability vs. Butylone and 3,4-DMMC in Primary Rat Hepatocytes

Hepatotoxic potential represents a critical selection criterion for compounds used in repeated-dose or chronic exposure studies. In primary rat hepatocytes (PRH)—the most sensitive of three hepatic cell models tested—buphedrone exhibited an EC50 of 1.57 mM, compared to 1.21 mM for butylone and 0.158 mM for 3,4-dimethylmethcathinone (3,4-DMMC), making buphedrone approximately 10-fold less cytotoxic than 3,4-DMMC and 1.3-fold less cytotoxic than butylone [1]. Importantly, experiments using CYP450 inhibitors (both selective and non-selective) revealed that hepatic metabolism differentially modulates the toxicity of these compounds: metabolic activity reduced the toxicity of buphedrone, whereas it increased the toxicity of butylone and 3,4-DMMC. This suggests that buphedrone's parent form is intrinsically less hepatotoxic, and its metabolites do not contribute additional liver liability—a profile that is opposite to that of butylone and 3,4-DMMC, whose metabolic activation generates more toxic species [1]. All three compounds did increase oxidative stress markers and induce apoptotic/necrotic features; however, the quantitative differences in EC50 and the divergent metabolism-dependent toxicity trajectories provide a clear evidentiary basis for selecting buphedrone when minimizing hepatic toxicity is a study design priority.

Hepatotoxicity In vitro toxicology Cathinone safety profiling

Distinct Neurobehavioral and Neurotoxicity Signature vs. N-Ethylhexedrone in Mice

Buphedrone and N-ethylhexedrone (NEH) are closely related emerging synthetic cathinones, yet they produce markedly distinct behavioral and neurotoxicological outcomes in mice. At doses of 4–64 mg/kg (i.p.), both compounds induced excitation and stereotypies; however, buphedrone uniquely produced jumping and overt aggressiveness signs, whereas NEH caused retropulsion and circling behavior, suggesting activation of different neural circuits [1]. Transient body-weight reduction occurred only with NEH at 16 mg/kg. In conditioned place preference tests, both compounds generated preference at 4 and 16 mg/kg, but mice withdrawn from NEH displayed depressive-like behavior that was not observed following buphedrone withdrawal, indicating different withdrawal syndromes [1]. At the cellular level in human nerve cell lines (50–400 µM), both compounds caused neuronal viability loss at 100 µM, but only NEH produced comparable toxicity in microglia at the same concentration—buphedrone required 400 µM to produce equivalent microglial effects. Mechanistically, NEH predominantly induced late apoptosis/necrosis in microglia and triggered microglial activation (shorter/thicker branches, increased lysosomal biogenesis), while buphedrone caused early apoptosis without microglial activation, indicating fundamentally different cell-death pathways [1]. These data provide quantitative and qualitative evidence that buphedrone and NEH cannot be considered neurotoxicological equivalents.

Neurotoxicity Behavioral pharmacology Cathinone comparative neurotoxicity

Intermediate Neuronal Cytotoxicity Ranking Among 13 Cathinones: Less Toxic than Pentedrone, Equivalent to Flephedrone

In a comprehensive structure-cytotoxicity relationship study of 13 synthetic cathinones lacking the methylenedioxy ring, differentiated human SH-SY5Y neuronal cells were exposed for 24 hours and assessed by both MTT reduction and neutral red uptake assays. The rank order of cytotoxicity places buphedrone in a moderate toxicity tier: pentedrone was more cytotoxic than buphedrone, while buphedrone exhibited cytotoxicity approximately equivalent to flephedrone [1]. This places buphedrone below the higher-toxicity group (3,4-DMMC > mephedrone ≈ α-PVP) and above the lower-toxicity compounds (methcathinone ≈ N-ethylcathinone > α-PPP > N,N-dimethylcathinone ≈ amfepramone). The presence of the α-ethyl substituent, absence of ring substitution, and secondary N-methylamine in buphedrone’s structure collectively contribute to this intermediate toxicity profile, as increases in α-carbon chain length (e.g., α-pentyl in pentedrone) and certain aromatic ring substitutions were identified as key drivers of enhanced cytotoxicity [1]. This systematic comparison enables informed selection of buphedrone as a reference compound representing moderate neuronal toxicity within the cathinone class, suitable as a mid-range calibrator in neurotoxicity screening panels.

Neuronal cytotoxicity Structure-toxicity relationship SH-SY5Y neuroblastoma

Optimal Research and Industrial Application Scenarios for Buphedrone Hydrochloride


Forensic Toxicology Reference Standard for Selective DAT/NET Cathinone Identification

Buphedrone hydrochloride (≥98% purity, crystalline solid, CAS 166593-10-8) is ideally suited as a certified reference material for liquid chromatography–mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) methods aimed at detecting and quantifying synthetic cathinones in biological matrices. Its well-characterized monoamine transporter profile (DAT IC50 4.24 µM, DAT/SERT ratio >10) [1] and distinct metabolic pathway with quantified urinary excretion (146.2 ± 14.9 µg/mL in mice urine following 64 mg/kg i.p.) [2] provide clear analytical targets for method validation. In forensic casework, where isobaric or structurally similar cathinones such as mephedrone must be chromatographically resolved, buphedrone’s unique retention characteristics and fragmentation pattern enable unambiguous identification, supporting its inclusion in accredited forensic testing panels .

Dopaminergic Neuropharmacology Studies Requiring Selective DA/NET Stimulation Without 5-HT Confounds

Buphedrone’s pharmacologically confirmed status as a preferential dopamine and norepinephrine uptake inhibitor with weak serotonin activity (DAT/SERT IC50 ratio >10 vs. ~1.4 for mephedrone) [1] makes it a compound of choice for in vivo rodent studies investigating D1 dopamine receptor-mediated behavioral plasticity, locomotor sensitization, and conditioned place preference. Published data demonstrate that buphedrone enhances locomotor activity and produces behavioral sensitization via D1 receptor activation, with the effect blocked by the D1 antagonist SCH23390 [3]. In contrast to mephedrone, which introduces significant serotonergic effects that alter body temperature regulation and neurotoxicity mechanisms, buphedrone allows researchers to isolate dopaminergic contributions to reward, locomotion, and neuroadaptation. The compound’s validated NE-releasing capability [1] further supports its use in studies examining noradrenergic contributions to psychostimulant effects.

In Vitro Hepatotoxicity Screening with Low CYP2D6 Interference Liability

For laboratories conducting hepatic toxicity screening of new psychoactive substances in primary hepatocyte or hepatic cell line models, buphedrone offers a 6-fold lower CYP2D6 inhibition liability (IC50 61.7 µM) compared to mephedrone (IC50 10.1 µM) [4], reducing the risk of confounding metabolic drug–drug interactions in co-exposure experimental designs. Its moderate hepatotoxic potency (EC50 1.57 mM in primary rat hepatocytes) and the characteristic that hepatic metabolism reduces rather than amplifies its toxicity [5] make it a useful comparator compound for structure-hepatotoxicity relationship studies. Buphedrone can serve as a reference point for evaluating novel cathinone analogs whose metabolic activation may generate reactive intermediates, given that buphedrone metabolism proceeds primarily via N-dealkylation and ketone reduction without producing hepatotoxic metabolites [2].

Neuroinflammation and Microglia Activation Comparative Studies

Buphedrone’s well-documented differential neurotoxicological profile versus N-ethylhexedrone—specifically its lack of microglial activation, its induction of early rather than late apoptosis in microglia, and its 4-fold lower potency in causing microglial toxicity (400 µM vs. 100 µM for NEH) [6]—positions it as an essential negative-control cathinone for neuroinflammation research. Investigators studying cathinone-induced neuroimmune responses can use buphedrone to distinguish between direct neuronal toxicity mechanisms and microglia-mediated neuroinflammatory cascades. The absence of depressive-like withdrawal behavior following buphedrone discontinuation in mice [6] also supports its use in studies differentiating the neurobiological substrates of cathinone withdrawal syndromes.

Quote Request

Request a Quote for Buphedrone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.